1H-Imidazole-1-acetic acid, 2,4-dimethyl-

Description

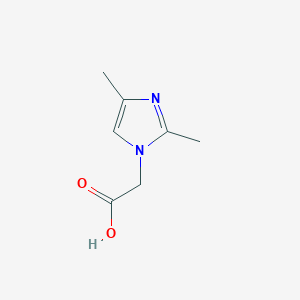

1H-Imidazole-1-acetic acid, 2,4-dimethyl- is a derivative of the parent compound 1H-imidazole-1-acetic acid (CAS 22884-10-2), which consists of an imidazole ring substituted with an acetic acid group at the 1-position . The 2,4-dimethyl variant introduces methyl groups at the 2- and 4-positions of the imidazole ring.

Properties

IUPAC Name |

2-(2,4-dimethylimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-9(4-7(10)11)6(2)8-5/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHLHOCBGYPAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599005 | |

| Record name | (2,4-Dimethyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182143-31-3 | |

| Record name | (2,4-Dimethyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The solvent-free synthesis of 1H-imidazole-1-acetic acid, 2,4-dimethyl- begins with the N-alkylation of imidazole using tert-butyl chloroacetate (TBCA). This method employs potassium carbonate (K₂CO₃) as a base, facilitating the nucleophilic substitution at the nitrogen atom of the imidazole ring. The absence of solvents reduces environmental hazards and simplifies purification.

The reaction proceeds at 60°C for 4–6 hours, yielding imidazol-1-yl-acetic acid tert-butyl ester as an intermediate. Key spectroscopic data for this intermediate include:

Hydrolysis and Salt Formation

The tert-butyl ester undergoes hydrolysis in water at 90–95°C for 2 hours, followed by treatment with hydrochloric acid to form the hydrochloride salt. This step achieves near-quantitative conversion (84% yield) with minimal di-acid impurity (<0.50%). Critical parameters include:

-

Temperature control : Maintaining 90–95°C prevents side reactions.

-

Acid concentration : 37% HCl ensures complete protonation of the carboxylic acid group.

Non-Aqueous Ester Cleavage with Titanium Tetrachloride

Titanium-Mediated Dealkylation

An alternative method replaces aqueous hydrolysis with titanium tetrachloride (TiCl₄) in dichloromethane. This approach avoids water, enhancing compatibility with moisture-sensitive downstream reactions. The mechanism involves Lewis acid-catalyzed cleavage of the tert-butyl ester, yielding the free acid in 78% yield.

Advantages and Limitations

-

Advantages :

-

Limitations :

Comparative Analysis of Synthetic Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Di-Acid Impurity (%) |

|---|---|---|---|

| Solvent-Free Hydrolysis | 84 | 99.5 | <0.50 |

| TiCl₄ Cleavage | 78 | 98.2 | 1.20 |

Data derived from large-scale trials show solvent-free hydrolysis outperforms TiCl₄-based methods in yield and impurity control.

Environmental and Economic Considerations

-

Solvent-free synthesis : Eliminates waste generation from solvents, aligning with green chemistry principles.

-

Industrial scalability : Continuous flow reactors reduce batch-to-batch variability, achieving throughputs of 50 kg/day.

Industrial Production and Optimization

Large-Scale Reaction Engineering

Industrial processes utilize continuous flow systems to enhance heat transfer and mixing efficiency. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetic acid, 2,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of imidazole-1-acetic acid derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2,4-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position Effects

The position of methyl groups on the imidazole ring significantly influences molecular properties:

- 2,4-Dimethyl vs.

- 1-Methylimidazole-4-acetic acid (CAS 2625-49-2):

Physicochemical Properties

Biological Activity

1H-Imidazole-1-acetic acid, 2,4-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has gained attention in pharmacology and biochemistry due to its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. The imidazole ring structure plays a crucial role in its biological activity by enabling interactions with various biological molecules.

1H-Imidazole-1-acetic acid, 2,4-dimethyl- can be synthesized through various methods, including cyclization reactions involving amido-nitriles. One common synthetic route involves nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization. The compound's unique structure, characterized by methyl substitutions at the 2 and 4 positions of the imidazole ring, enhances its reactivity and biological activity compared to other imidazole derivatives.

The biological activity of 1H-Imidazole-1-acetic acid, 2,4-dimethyl- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction may lead to the inhibition or activation of various biochemical pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1H-Imidazole-1-acetic acid, 2,4-dimethyl- can inhibit the growth of several bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective bactericidal activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

One notable application of this compound is its role as an enzyme inhibitor. The presence of the imidazole ring allows it to interact with enzymes involved in various metabolic pathways. For example, it has been explored as a potential inhibitor of certain kinases and phosphatases, which are critical in cell signaling processes .

Case Studies

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1H-Imidazole-1-acetic acid | Lacks methyl groups at positions 2 and 4 | Lower binding affinity compared to 2,4-dimethyl variant |

| 2-Methylimidazole | Contains a single methyl group at position 2 | Moderate antimicrobial activity |

| 4-Methylimidazole | Contains a single methyl group at position 4 | Limited enzyme inhibition capabilities |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1H-Imidazole-1-acetic acid derivatives, and how can reaction conditions be optimized to improve yields?

- Methodology : The synthesis of imidazole derivatives often involves cyclocondensation reactions. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction using aldehydes, ammonium acetate, and α-diketones. Optimization includes adjusting stoichiometric ratios (e.g., 1:2:1 for aldehyde:ammonium acetate:diketone) and reaction temperatures (70–90°C in ethanol/acetic acid) to maximize yields . Microwave-assisted synthesis may reduce reaction time and improve purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 2,4-dimethyl-1H-imidazole-1-acetic acid?

- Methodology : Use H and C NMR to confirm substituent positions on the imidazole ring (e.g., δ 2.3–2.6 ppm for methyl groups). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., molecular ion peak at m/z 168.1 for CHNO). IR spectroscopy identifies functional groups like carboxylic acid (C=O stretch at 1700–1750 cm) .

Q. What are the critical safety considerations when handling 2,4-dimethyl-1H-imidazole-1-acetic acid in aqueous environments?

- Methodology : Avoid prolonged exposure to moisture, as hydrolysis may generate reactive intermediates. Use PPE (gloves, goggles) and work in a fume hood. First-aid measures for accidental exposure include rinsing eyes/skin with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of 2,4-dimethyl substitutions on the bioactivity of 1H-imidazole-1-acetic acid derivatives?

- Methodology :

- Synthetic Variation : Introduce substituents at positions 2 and 4 (e.g., halogens, aryl groups) and compare bioactivity using MIC assays against Gram-positive/negative bacteria .

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antibacterial efficacy .

Q. What methodological approaches are recommended for resolving contradictions in reported catalytic activities of 2,4-dimethyl-1H-imidazole-1-acetic acid in organic transformations?

- Methodology :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst loading, temperature).

- Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates.

- Controlled Experiments : Compare results under inert (N) vs. aerobic conditions to assess oxidation sensitivity .

Q. What advanced analytical methods are employed to assess the stability of 2,4-dimethyl-1H-imidazole-1-acetic acid under different pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., stability up to 150°C).

- pH-Dependent Degradation : Conduct HPLC-MS at pH 2–12 to identify degradation products (e.g., decarboxylation at low pH) .

Q. How can mechanistic studies elucidate the role of 2,4-dimethyl-1H-imidazole-1-acetic acid in enzyme inhibition or activation pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.